molecular formula C11H11ClN2O2 B8497437 6-chloro-1-(1-methylethyl)-1H-indazole-4-carboxylic acid

6-chloro-1-(1-methylethyl)-1H-indazole-4-carboxylic acid

Cat. No. B8497437
M. Wt: 238.67 g/mol
InChI Key: KSKLCWWMICFACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018382B2

Procedure details

Methyl 6-chloro-1-(1-methylethyl)-1H-indazole-4-carboxylate (0.22 g, 0.871 mmol) was dissolved in methanol (6 mL) and THF (1 mL), followed by addition of NaOH (1.451 mL, 4.35 mmol) via syringe. The contents were stirred at RT for 3 h. The volatiles were removed in vacuo, the contents diluted with water, and then slowly acidified to pH 4-5 by addition of 1M HCl (solid precipitation occurred). The contents were then extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The collected solid was dried under hi-vac for 2 h, and collected as 0.19 g (90%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.47 (d, J=6.57 Hz, 6H) 5.09 (quin, J=6.57 Hz, 1H) 7.70 (d, J=1.52 Hz, 1H) 8.25 (s, 1H) 8.40 (s, 1H), 13.54 (br. s., 1H).
Name
Methyl 6-chloro-1-(1-methylethyl)-1H-indazole-4-carboxylate
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.451 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:14]([O:16]C)=[O:15])[C:5]2[CH:6]=[N:7][N:8]([CH:11]([CH3:13])[CH3:12])[C:9]=2[CH:10]=1.[OH-].[Na+]>CO.C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:14]([OH:16])=[O:15])[C:5]2[CH:6]=[N:7][N:8]([CH:11]([CH3:12])[CH3:13])[C:9]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Methyl 6-chloro-1-(1-methylethyl)-1H-indazole-4-carboxylate
Quantity
0.22 g
Type
reactant
Smiles
ClC=1C=C(C=2C=NN(C2C1)C(C)C)C(=O)OC
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.451 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The contents were stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
the contents diluted with water
ADDITION
Type
ADDITION
Details
slowly acidified to pH 4-5 by addition of 1M HCl (solid precipitation occurred)
EXTRACTION
Type
EXTRACTION
Details
The contents were then extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The collected solid was dried under hi-vac for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
collected as 0.19 g (90%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC=1C=C(C=2C=NN(C2C1)C(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.